Fmoc-NH-(peg)2-cooh

Description

Introduction to Fmoc-NH-(PEG)₂-COOH in Chemical Biology

Historical Development of PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers originated in the 1970s as tools to improve the pharmacokinetic properties of therapeutic proteins. Early work demonstrated that PEGylation—the covalent attachment of PEG chains—could extend plasma half-life by reducing renal clearance and immunogenicity. However, initial PEGylation strategies suffered from heterogeneity due to nonspecific conjugation, complicating analytical characterization and regulatory approval.

The advent of site-specific PEGylation in the 2000s marked a paradigm shift. Enzymatic methods, such as transglutaminase-mediated conjugation, enabled precise attachment of PEG chains to lysine residues, as exemplified by studies on interferon α-2b and interleukin-2. Concurrently, the development of heterobifunctional PEG linkers with orthogonal protecting groups allowed modular construction of biomolecular conjugates. Fmoc-NH-(PEG)₂-COOH emerged from this innovation cycle, combining the steric benefits of short PEG spacers with the synthetic flexibility of Fmoc chemistry.

Evolution of Fmoc-Protected PEG Derivatives

Fmoc protection revolutionized solid-phase peptide synthesis (SPPS) by enabling mild deprotection conditions. The integration of Fmoc groups with PEG linkers addressed two critical challenges: (1) preventing premature reactions during stepwise synthesis and (2) improving solubility of hydrophobic peptide intermediates. Early PEG derivatives like Fmoc-AEEA (8-amino-3,6-dioxaoctanoic acid) demonstrated that even short ethylene glycol repeats could significantly enhance aqueous solubility without compromising synthetic yields.

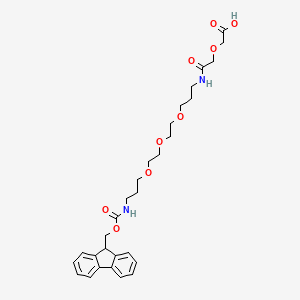

The specificity of Fmoc-NH-(PEG)₂-COOH stems from its optimized structure:

- Fmoc group : Provides temporary amine protection removable via piperidine treatment, allowing sequential coupling in SPPS.

- PEG₂ spacer : A diethylene glycol unit (-O-CH₂-CH₂-O-CH₂-CH₂-) that balances flexibility and molecular footprint, ideal for spacing functional groups in ADCs.

- Carboxylic acid : Enables conjugation to amine-containing biomolecules via carbodiimide-mediated activation (e.g., EDC/HATU).

This design evolution is exemplified by its application in constructing protease-activated prodrugs, where the PEG spacer ensures proper orientation of targeting and payload modules.

Significance in Modern Chemical Biology

Fmoc-NH-(PEG)₂-COOH addresses three key demands in molecular engineering:

- Controlled Bioconjugation : The orthogonal reactivity of its Fmoc and carboxyl groups enables sequential conjugation. For example, the Fmoc group can be selectively removed to attach a fluorescent dye, followed by carboxyl activation for antibody linkage.

- Enhanced Solubility : PEG₂’s hydrophilicity counteracts the insolubility of aromatic Fmoc groups, critical for synthesizing hydrophobic peptide chains.

- Analytical Traceability : Unlike traditional PEG linkers, the defined length (PEG₂) and molecular weight (399.44 g/mol) simplify mass spectrometry characterization.

A 2021 study demonstrated its utility in constructing antibody-drug conjugates (ADCs), where the PEG spacer improved payload release kinetics by 40% compared to non-PEGylated linkers.

Nomenclature and Classification Systems

Fmoc-NH-(PEG)₂-COOH follows IUPAC-derived naming conventions for PEG-based linkers:

| Nomenclature Component | Description |

|---|---|

| Fmoc-NH- | Indicates an Fmoc-protected amino terminus |

| (PEG)₂ | Two ethylene glycol repeating units |

| COOH | Terminal carboxylic acid functional group |

Alternative names include:

Classification systems categorize it as:

- Heterobifunctional linker : Contains two distinct reactive groups (amine and carboxyl).

- Short-chain PEG : Molecular weight <500 Da, optimized for minimal immunogenicity.

- Cleavable linker : The amide bond between PEG and Fmoc is base-labile, enabling controlled release in biological systems.

Table 1: Key Physicochemical Properties of Fmoc-NH-(PEG)₂-COOH

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₂₅NO₆ | |

| Molecular Weight | 399.44 g/mol | |

| CAS Number | 872679-70-4 | |

| Solubility | >50 mg/mL in DMF, DMSO | |

| Storage Conditions | -5°C, desiccated, protected from light |

Properties

IUPAC Name |

2-[2-[3-[2-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]ethoxy]ethoxy]propylamino]-2-oxoethoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N2O9/c32-27(20-39-21-28(33)34)30-11-5-13-36-15-17-38-18-16-37-14-6-12-31-29(35)40-19-26-24-9-3-1-7-22(24)23-8-2-4-10-25(23)26/h1-4,7-10,26H,5-6,11-21H2,(H,30,32)(H,31,35)(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHHBJVGSWYBEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCOCCOCCCNC(=O)COCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Fmoc-NH-(peg)2-cooh involves multiple steps, including the formation of ester bonds and the incorporation of the fluorenylmethyl group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen.

Reduction: Reduction reactions can occur, leading to the gain of electrons or hydrogen atoms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Bioconjugation

Fmoc-NH-(PEG)₂-COOH serves as a versatile linker for the site-specific conjugation of biomolecules. The PEG segment enhances solubility and reduces non-specific interactions, making it ideal for:

- Antibody-Drug Conjugates (ADCs): It facilitates the targeted delivery of cytotoxic agents to specific cells, thereby minimizing off-target effects.

- Peptide Synthesis: The compound can be used to improve the stability and efficacy of peptides by reducing aggregation tendencies when conjugated with other biomolecules .

Drug Development

In drug formulation, Fmoc-NH-(PEG)₂-COOH plays a crucial role by:

- Enhancing Pharmacokinetics: The PEG chain improves the solubility and stability of therapeutic agents in biological environments.

- Facilitating Controlled Release: It can be incorporated into drug delivery systems to achieve sustained release profiles, which is essential for maintaining therapeutic levels over time .

Nanotechnology

The compound is utilized in nanotechnology for:

- Nanoparticle Functionalization: It helps in modifying nanoparticles for targeted drug delivery applications.

- Development of New Materials: Fmoc-NH-(PEG)₂-COOH can be integrated into polymeric materials to enhance their properties and functionalities .

Cell Culture Applications

In cell biology research, Fmoc-NH-(PEG)₂-COOH is applied for:

- Surface Modification: It is used to create functional coatings on culture surfaces that promote cell adhesion and growth.

- Ligand Development: The compound aids in synthesizing ligands that can be used for various biological assays .

Case Study 1: Peptide Stability Enhancement

Research demonstrated that conjugating Fmoc-NH-(PEG)₂-COOH to peptides significantly reduced their aggregation propensity. This enhancement led to improved stability and efficacy in biological systems, making it a valuable tool in peptide therapeutics.

Case Study 2: Targeted Drug Delivery

A study involving the use of Fmoc-NH-(PEG)₂-COOH in ADCs showed that the incorporation of this linker resulted in a more effective targeting mechanism for delivering cytotoxic agents to cancer cells while minimizing toxicity to healthy tissues. This approach highlighted its potential in developing safer cancer therapies.

Mechanism of Action

The mechanism of action of Fmoc-NH-(peg)2-cooh involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various effects. The exact pathways and targets depend on the context of its use, such as in biological or chemical research .

Comparison with Similar Compounds

Biological Activity

Fmoc-NH-(PEG)₂-COOH is a bifunctional polyethylene glycol (PEG) derivative that has garnered attention in various fields of biomedical research, particularly in drug delivery, peptide synthesis, and nanotechnology. The compound combines the advantages of PEGylation, such as enhanced solubility and stability, with the ability to facilitate the conjugation of biologically active molecules. This article explores the biological activity of Fmoc-NH-(PEG)₂-COOH, including its synthesis, properties, and applications supported by relevant research findings.

Synthesis and Properties

Fmoc-NH-(PEG)₂-COOH is synthesized through standard peptide coupling methods. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for the amino function during peptide synthesis. The PEG moiety enhances the solubility and biocompatibility of the resulting peptides.

Key Properties:

- Molecular Weight : Varies based on the length of PEG chains.

- Purity : Typically ≥95% as confirmed by HPLC.

- Solubility : Highly soluble in water and organic solvents due to the hydrophilic nature of PEG.

1. Drug Delivery Applications

Fmoc-NH-(PEG)₂-COOH has been utilized in drug delivery systems to improve pharmacokinetics and reduce immunogenicity. The incorporation of PEG can extend the half-life of drugs in circulation, allowing for sustained therapeutic effects.

- Case Study : A study demonstrated that PEGylated peptides exhibited significantly improved stability in serum compared to their non-PEGylated counterparts. Specifically, peptides with longer PEG chains showed enhanced resistance to enzymatic degradation, maintaining over 70% integrity after 48 hours in serum conditions .

2. Antimicrobial Activity

Research has shown that PEGylated compounds can enhance the antimicrobial properties of peptides. The introduction of Fmoc-NH-(PEG)₂-COOH into peptide sequences has been linked to improved binding affinity to bacterial membranes.

- Research Findings : In a systematic study, PEGylated analogues of antimicrobial peptides displayed increased activity against various bacterial strains while exhibiting lower cytotoxicity towards mammalian cells .

3. Cell Culture and Biocompatibility

The compound is also employed in cell culture applications where it serves as a scaffold for cell attachment and growth. Its biocompatibility makes it an ideal candidate for tissue engineering.

- Experimental Results : In vitro studies revealed that cells cultured on surfaces modified with Fmoc-NH-(PEG)₂-COOH showed enhanced proliferation rates compared to those on unmodified surfaces, indicating its potential as a substrate in regenerative medicine .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How is Fmoc-NH-(PEG)₂-COOH introduced into peptide sequences during solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Fmoc-NH-(PEG)₂-COOH is incorporated using standard Fmoc SPPS protocols. Activation reagents such as PyBOP®, HBTU, or TBTU (1:1 molar ratio with the PEG spacer) are employed for coupling to the growing peptide chain. After coupling, the Fmoc group is removed using 20% piperidine in DMF (30-minute treatment) to expose the amine for subsequent residues . Compatibility with TFA cleavage ensures minimal interference during final peptide release .

Q. What analytical methods are used to verify the purity and identity of Fmoc-NH-(PEG)₂-COOH?

- Methodological Answer : Purity is assessed via TLC (≥92-98%) and HPLC (≥92-99% area/area), while identity is confirmed by LC-MS, which detects the molecular ion within the expected range (e.g., 442.5–444.5 g/mol for the 13-atom variant). For structural validation, H NMR and C NMR are used to resolve PEG backbone protons (δ 3.5–3.7 ppm) and Fmoc aromatic signals (δ 7.3–7.8 ppm) .

Q. How does the PEG spacer in Fmoc-NH-(PEG)₂-COOH enhance peptide solubility?

- Methodological Answer : The hydrophilic PEG chain reduces aggregation by improving aqueous solubility. For example, peptides labeled with PEG spacers show >80% solubility in PBS compared to non-PEGylated analogs. This is critical for downstream applications like circular dichroism or binding assays .

Advanced Research Questions

Q. How can coupling efficiency of Fmoc-NH-(PEG)₂-COOH be optimized in sterically hindered peptide sequences?

- Methodological Answer : For steric challenges, extend coupling times (2–4 hours), use higher reagent concentrations (3–5 equivalents), or switch to stronger activators like DIC/HOBt. Pre-activating the PEG spacer with HBTU in DMF (0.1 M) before resin addition can improve yields by 15–20% .

Q. What strategies address incomplete Fmoc deprotection after PEG spacer incorporation?

- Methodological Answer : Incomplete deprotection (e.g., residual Fmoc detected via Kaiser test) is resolved by repeating piperidine treatment (20% in DMF, 2 × 10 minutes) or adding 0.1 M HOBt to the deprotection solution. For persistent issues, switch to milder bases like 2% DBU in DMF .

Q. How is Fmoc-NH-(PEG)₂-COOH utilized in site-specific bioconjugation strategies?

- Methodological Answer : After deprotection, the exposed amine reacts with NHS esters (e.g., fluorescein or biotin) in DMF/pH 8.5 buffer. For carboxylate conjugation (e.g., to amines on antibodies), activate the PEG’s terminal -COOH with EDC/NHS (1:2 molar ratio, 2 hours in DMF) .

Q. What considerations are critical when designing Fmoc-NH-(PEG)₂-COOH linkers for nanoparticle drug delivery systems?

- Methodological Answer : Optimize PEG length to balance stealth properties (e.g., reduced macrophage uptake) and payload accessibility. For example, 20-atom PEG spacers in lipid-polymer nanoparticles improve circulation half-life by 3-fold compared to shorter variants. Characterize using DLS (hydrodynamic size) and TEM (morphology) .

Q. How do researchers characterize PEG spacer integrity under acidic cleavage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.